molecular formula C28H30ClN3O4S B2690225 Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 309732-36-3

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2690225
CAS No.: 309732-36-3
M. Wt: 540.08
InChI Key: VNEXMQQCIPKABA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a variety of functional groups, including cyano, ester, and amine groups

Preparation Methods

The synthesis of Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine groups.

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds to Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate include other dihydropyridine derivatives and compounds with similar functional groups. These compounds may share similar chemical properties and reactivity but can differ in their biological activity and applications. Some examples of similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN3O4S/c1-6-35-21-13-11-20(12-14-21)32-23(33)16-37-26-22(15-30)25(18-7-9-19(29)10-8-18)24(17(2)31-26)27(34)36-28(3,4)5/h7-14,25,31H,6,16H2,1-5H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEXMQQCIPKABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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